molecular formula C18H18N4O3 B2539880 3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-66-1

3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2539880
CAS No.: 899997-66-1
M. Wt: 338.367
InChI Key: RGVIFJWFSLCAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic purine-derived heterocyclic compound characterized by an oxazolo[2,3-f]purine core structure. Key substituents include a 3-butyl group, 1-methyl group, and 7-phenyl group, which collectively influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-butyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-3-4-10-21-16(23)14-15(20(2)18(21)24)19-17-22(14)11-13(25-17)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVIFJWFSLCAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of purine-2,4-dione derivatives, which are known for their interactions with AR subtypes (A₁, A₂ₐ, A₂в, A₃). Below is a comparative analysis of its structural features and inferred pharmacological profiles relative to analogous compounds:

Compound Substituents Key Structural Differences Receptor Selectivity Pharmacological Notes
3-Butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione 3-butyl, 1-methyl, 7-phenyl, oxazolo fusion Oxazolo fusion; bulky 7-phenyl group Hypothesized A₃/A₁ affinity* Potential antagonist; enhanced lipophilicity due to butyl and phenyl groups
Caffeine (1,3,7-trimethylxanthine) 1,3,7-methyl No fused oxazole; smaller substituents Non-selective A₂ₐ/A₁ antagonist CNS stimulant; low micromolar potency
Theophylline (1,3-dimethylxanthine) 1,3-methyl Lacks 7-substituent and fused ring A₁/A₂в partial agonist Bronchodilator; anti-inflammatory
IB-MECA (A₃-selective agonist) 1-methyl, 2-propynyl, N⁶ substitutions Ribose-modified adenosine analog High A₃ selectivity (nM affinity) Anti-inflammatory; cardioprotective
7-Chloro-6-fluoro-pyridof[2,3-d]pyrimidine-2,4-dione (from ) Chloro, fluoro, pyridopyrimidine core Pyridopyrimidine core vs. purine-oxazole Unclear (synthetic intermediate) Patent-pending synthesis method

*Note: Hypothesized based on structural analogs and AR ligand trends .

Key Findings:

Receptor Selectivity: The 7-phenyl group and oxazolo fusion may confer unique steric and electronic interactions with AR subtypes. Bulky aryl groups at the 7-position are associated with A₃ receptor affinity in xanthine derivatives (e.g., MRS1523) .

Synthetic Considerations: Unlike the pyridopyrimidine-dione in (synthesized via halogenation and cyclization), the target compound’s oxazolo-purine core likely requires specialized ring-closing strategies, such as cyclocondensation of aminophenol derivatives.

Pharmacological Potential: Compared to non-selective AR antagonists like caffeine, the target compound’s structural complexity may enable subtype-specific modulation. However, empirical binding assays are required to confirm this.

Biological Activity

3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of purines and features an oxazolo ring fused with a phenyl group. The molecular formula is C15H18N4O2C_{15}H_{18}N_4O_2, and it possesses a complex structure that influences its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A54910Induction of apoptosis
HeLa12Inhibition of cell proliferation
B16F1015Cell cycle arrest

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways involved in cancer progression.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicate effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism underlying its antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases and promotes mitochondrial dysfunction, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the cell cycle by inhibiting cyclin-dependent kinases (CDKs), resulting in halted proliferation.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis and interference with DNA replication are key factors in its antimicrobial efficacy.

Case Studies

A notable case study involved a series of experiments assessing the anticancer effects on human lung cancer cells (A549). The study utilized varying concentrations of the compound over a period of 48 hours. Results indicated significant reductions in cell viability at concentrations above 10 µM, correlating with increased levels of apoptotic markers.

Another study focused on the antimicrobial effects against Staphylococcus aureus. The compound was tested alongside standard antibiotics, revealing synergistic effects that enhance antibacterial activity when used in combination therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.